

Enantioselectivity of Flephedrone at Dopamine and Serotonin Transporters: A Comparative Analysis

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Compound of Interest

Compound Name: *Flephedrone*

Cat. No.: *B607461*

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Flephedrone (4-fluoromethcathinone or 4-FMC) is a synthetic cathinone that has been identified as a psychostimulant.[1] Like other compounds in its class, its pharmacological activity is primarily mediated through its interaction with monoamine transporters, specifically the dopamine transporter (DAT) and the serotonin transporter (SERT).[2] Understanding the enantioselectivity of these interactions is crucial for elucidating the compound's specific mechanism of action and its potential for therapeutic development or abuse liability.

While comprehensive data on the individual enantiomers of **flephedrone** are not readily available in the current body of scientific literature, analysis of its racemic mixture and comparison with the well-characterized enantioselectivity of its close structural analog, mephedrone, can provide valuable insights.

Comparative Analysis of Flephedrone and Mephedrone

Data from in vitro studies indicate that racemic **flephedrone** is a preferential inhibitor of dopamine and norepinephrine uptake and acts as a dopamine-releasing agent.[2] Its activity at the serotonin transporter is reported to be negligible.[2] This pharmacological profile aligns it with classic psychostimulants like methamphetamine.[2]

In contrast, mephedrone exhibits a more complex interaction with monoamine transporters, with a distinct enantioselective profile. While both (R)- and (S)-mephedrone are active at the dopamine transporter, the (S)-enantiomer is significantly more potent at the serotonin transporter.[3][4] This dual action is thought to contribute to the mixed stimulant and empathogenic effects reported by users of racemic mephedrone.

Given the structural similarity between **flephedrone** and mephedrone, it is plausible that the introduction of a fluorine atom at the para position of the phenyl ring in **flephedrone** significantly attenuates its interaction with the serotonin transporter, even in the case of the (S)-enantiomer, leading to its more selective dopaminergic activity. However, without direct experimental data on the separated enantiomers of **flephedrone**, this remains a hypothesis.

Quantitative Data Summary

The following table summarizes the available in vitro data for racemic **flephedrone** and provides a comparative look at the enantiomers of mephedrone to illustrate the principle of enantioselectivity in this class of compounds.

Compound	Transporter	Assay Type	IC50 (μM)[2]
Racemic Flephedrone	DAT	Uptake Inhibition	6.35
SERT	Uptake Inhibition	>33	
(R)-Mephedrone	DAT	Uptake Inhibition	-
SERT	Uptake Inhibition	-	
(S)-Mephedrone	DAT	Uptake Inhibition	-
SERT	Uptake Inhibition	-	
Racemic Mephedrone	DAT	Uptake Inhibition	1.49
SERT	Uptake Inhibition	2.34	

Note: Specific IC50 values for the individual enantiomers of mephedrone in uptake inhibition assays were not available in the reviewed literature, though their differential activity is well-documented qualitatively.

Experimental Protocols

The data for racemic **flephedrone** presented above were obtained from in vitro experiments using human embryonic kidney 293 (HEK 293) cells stably expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT).[2]

Monoamine Transporter Uptake Inhibition Assay

- Cell Lines: HEK 293 cells stably transfected with hDAT or hSERT.
- Radioligands: [³H]dopamine for DAT assays and [³H]serotonin for SERT assays.
- Procedure:
 - Cells were cultured to confluence in appropriate media.
 - On the day of the experiment, cells were washed with Krebs-HEPES buffer.
 - Cells were then incubated with varying concentrations of the test compound (racemic **flephedrone**) and the respective radioligand.
 - After an incubation period, uptake was terminated by washing with ice-cold buffer.
 - The amount of radioligand taken up by the cells was quantified using liquid scintillation counting.
 - IC₅₀ values were calculated by non-linear regression analysis of the concentration-response curves.[2]

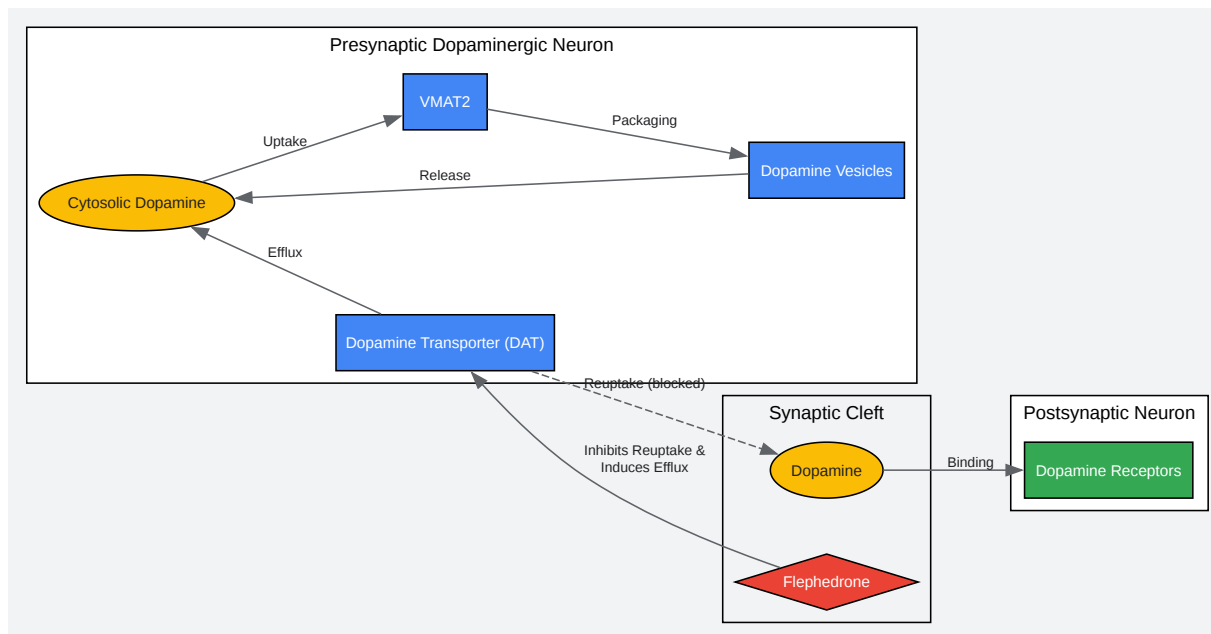
Monoamine Release Assay

- Cell Lines: HEK 293 cells stably expressing hDAT or hSERT.
- Procedure:
 - Cells were preloaded with either [³H]dopamine (for DAT) or [³H]serotonin (for SERT).
 - After preloading, the cells were washed to remove excess radioligand.

- The cells were then exposed to various concentrations of the test compound.
- The amount of radioligand released into the supernatant was measured by liquid scintillation counting.
- A compound was classified as a releaser if it induced a significant increase in efflux compared to a control substance (e.g., mazindol for DAT and citalopram for SERT).[2]

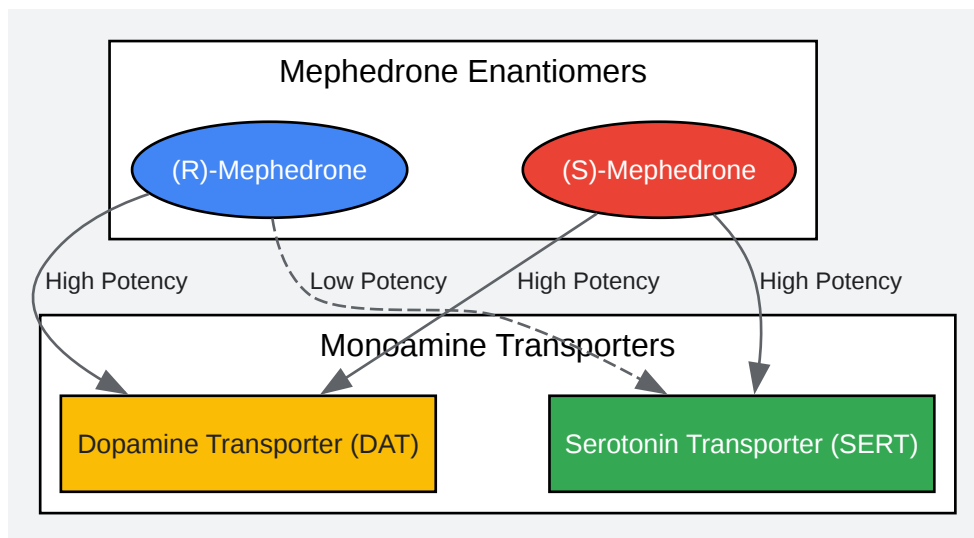
Visualizing the Interaction

The following diagrams illustrate the proposed mechanism of action for a dopamine-selective releasing agent like **flephedrone** and a mixed dopamine/serotonin releaser with enantioselective properties like mephedrone.



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Figure 1: Proposed mechanism of **flephedrone** at the dopamine transporter.



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Figure 2: Enantioselectivity of mephedrone at DAT and SERT.

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